Cas no 446284-46-4 (4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde)

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrrolopyridine core with an aldehyde functional group at the 7-position and a fluorine substituent at the 4-position. This structure combines the reactivity of an aldehyde group with the electronic effects of fluorine, making it a versatile intermediate in medicinal chemistry and organic synthesis. The fluorine atom enhances metabolic stability and binding affinity in drug design, while the aldehyde group serves as a key handle for further derivatization, such as condensation or nucleophilic addition reactions. Its rigid bicyclic framework is valuable for constructing bioactive molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. The compound's high purity and well-defined structure ensure reproducibility in research applications.
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde structure
446284-46-4 structure
Product Name:4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
CAS No:446284-46-4
MF:C8H5FN2O
MW:164.136504888535
MDL:MFCD18381230
CID:873499
PubChem ID:45090835
Update Time:2025-11-01

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-c]pyridine-7-carboxaldehyde,4-fluoro-(9CI)
    • 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
    • SCHEMBL2628941
    • CS-0452612
    • DTXSID30666714
    • 446284-46-4
    • MDL: MFCD18381230
    • Inchi: 1S/C8H5FN2O/c9-6-3-11-7(4-12)8-5(6)1-2-10-8/h1-4,10H
    • InChI Key: UHFZQEGVESAXCF-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C=O)C2=C1C=CN2

Computed Properties

  • Exact Mass: 164.039
  • Monoisotopic Mass: 164.039
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8A^2
  • XLogP3: 0.9

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4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:446284-46-4)4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Order Number:A872497
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:34
Price ($):761.0
Email:sales@amadischem.com

Additional information on 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde

Introduction to 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (CAS No. 446284-46-4)

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, with the chemical identifier CAS No. 446284-46-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its versatility in drug design due to its ability to interact with various biological targets. The presence of a fluoro substituent and an aldehyde functional group at the 7-position enhances its pharmacological potential, making it a valuable intermediate in the synthesis of bioactive molecules.

The fluoro group is a well-documented modulator of metabolic stability, lipophilicity, and binding affinity in drug molecules. Its introduction into the pyrrolopyridine core of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde not only influences the compound's physicochemical properties but also opens up possibilities for fine-tuning its biological activity. This feature has been extensively explored in recent years, particularly in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.

The aldehyde moiety at the 7-position serves as a versatile handle for further chemical modifications. Aldehydes are commonly employed in organic synthesis as reactive intermediates, allowing for the introduction of various functional groups through condensation reactions, oxidation, or reduction processes. This reactivity makes 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde a promising building block for constructing more complex pharmacophores. In particular, its application in the synthesis of peptidomimetics and enzyme inhibitors has been highlighted in several recent studies.

Recent advancements in medicinal chemistry have demonstrated the importance of heterocyclic compounds in addressing unmet medical needs. Pyrrolopyridines, in particular, have been implicated in a wide range of therapeutic areas, including oncology, inflammation, and central nervous system disorders. The unique structural features of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, such as its rigid bicyclic framework and electronic properties influenced by the fluoro and aldehyde substituents, make it an attractive candidate for further exploration.

One notable area of research involving 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. The pyrrolopyridine scaffold has been successfully incorporated into several kinase inhibitors due to its ability to mimic ATP binding pockets and disrupt aberrant signaling cascades. The fluoro group's electronic effects can fine-tune interactions with the target kinase, improving both potency and selectivity.

In addition to its role in kinase inhibition, 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde has shown promise in the development of compounds targeting other enzyme families. For instance, studies have indicated its utility in designing inhibitors of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and have been implicated in various cancers. The aldehyde group provides a site for derivatization to enhance binding affinity or introduce additional molecular recognition features tailored to specific enzyme targets.

The synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Key synthetic strategies often include cyclization reactions followed by functional group interconversions to introduce the desired substituents. Advances in catalytic methods have further streamlined these processes, enabling scalable production for both research and industrial applications.

The pharmacokinetic profile of derivatives derived from 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is another critical aspect that has been extensively studied. The fluoro substituent is known to enhance metabolic stability by preventing rapid oxidation or hydrolysis. This property is particularly valuable for extending the half-life of drug candidates and improving their bioavailability. Additionally, fluorinated compounds often exhibit improved oral bioavailability due to their enhanced lipophilicity.

Computational modeling and structure-based drug design have played pivotal roles in optimizing derivatives of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict how different structural modifications will affect binding affinity and selectivity. These computational approaches complement experimental efforts by providing rapid screening platforms for identifying promising lead compounds.

The versatility of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde extends beyond its applications as an intermediate; it also serves as a scaffold for exploring novel chemical entities with unique biological activities. Recent studies have demonstrated its utility in generating libraries of diverse compounds for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents. The combination of its structural features with synthetic flexibility makes it an ideal candidate for such exploratory programs.

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Amadis Chemical Company Limited
(CAS:446284-46-4)4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
A872497
Purity:99%
Quantity:1g
Price ($):761.0
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